![molecular formula C8H13NO2 B2408439 Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 1638764-99-4](/img/structure/B2408439.png)
Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate, also known as BAM, is a bicyclic amine compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Biological Studies
Development of Building Blocks : Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate is used in the development of novel building blocks in medicinal chemistry. For instance, it is employed in the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, a compound with potential applications in medicinal chemistry (Thirumoorthi & Adsool, 2016).
Pharmacological Applications : The compound is integral in creating bioisosteres, molecules with similar physical and chemical properties to other substances, for pharmacological applications. This includes the synthesis of bioisosteres for aromatic rings, tert-butyl groups, and alkynes, which are significant in drug design due to their metabolic stability and potential as bioisosteres (Hughes et al., 2019).
Chemical Properties and Functionalization
Exploring Chemical Properties : Researchers have investigated the unique structural properties of bicyclo[1.1.1]pentanes (BCPs), to which methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate belongs. Studies involve understanding the acidities and chemical reactivities of such compounds, providing insights into their potential applications in synthetic chemistry (Wiberg, 2002).
Enantioselective Functionalization : The compound has been used in enantioselective C–H functionalization, a process vital in creating chiral molecules. This method is employed to generate chiral substituted BCPs, highlighting the compound's versatility in synthesizing structurally complex and stereochemically rich molecules (Garlets et al., 2020).
Applications in Drug Design and Synthesis
- Drug Design and Synthesis : Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate aids in synthesizing various pharmacologically active compounds. Its incorporation into drug scaffolds is crucial due to its ability to improve the physicochemical properties of these compounds, making them more suitable for therapeutic applications (Makarov et al., 2017).
Mécanisme D'action
Target of Action
It is known that aryl-substituted bicyclo pentane (bcp-aryl) derivatives, which this compound is a part of, are important bioisosteres of biaryl scaffolds and are present in numerous complex pharmaceutical molecules .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature .
Propriétés
IUPAC Name |
methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-6(10)8-2-7(3-8,4-8)5-9/h2-5,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKRHYBIRWXCPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylthio)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2408356.png)
![N-[(3-Chloropyrazin-2-yl)methyl]-2-phenylsulfanylbutanamide](/img/structure/B2408358.png)
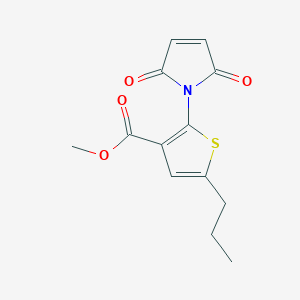
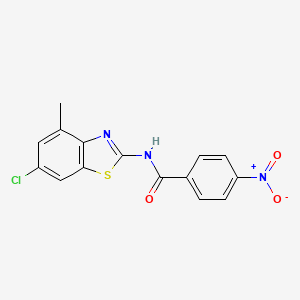
![N-(5-iodo-2-pyridinyl)-2-({[3-(4-methylphenyl)-3-oxopropylidene]amino}oxy)acetamide](/img/structure/B2408361.png)
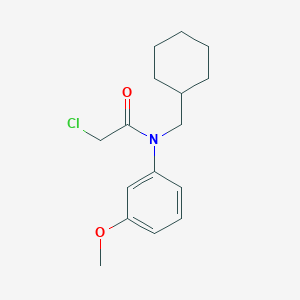
![1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)propan-2-ol hydrochloride](/img/structure/B2408365.png)

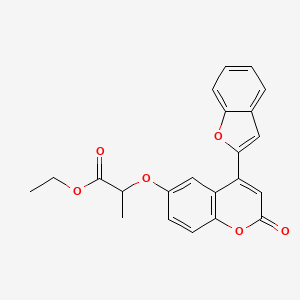
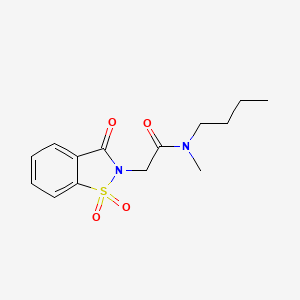

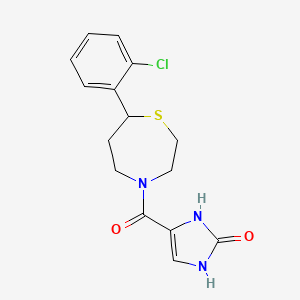
![3,3-dimethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2408376.png)
![N-[cyano(2-fluorophenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B2408377.png)